(5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethoxy group, and a benzylidene-imidazolidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and ethoxy groups through substitution reactions. The final step involves the formation of the benzylidene linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated compounds.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-ethylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione
Uniqueness
(5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H23ClN2O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-32-24-14-19(11-12-23(24)33-16-18-9-7-17(2)8-10-18)13-22-25(30)29(26(31)28-22)21-6-4-5-20(27)15-21/h4-15H,3,16H2,1-2H3,(H,28,31)/b22-13+ |
InChI Key |
ABXZTUZTFRVTKF-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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